![molecular formula C20H16FN5OS B2384918 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide CAS No. 852373-76-3](/img/structure/B2384918.png)

2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

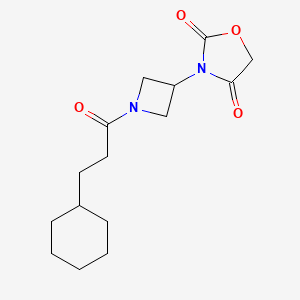

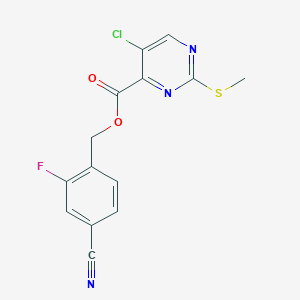

The compound “2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a triazolopyridazine group, a thio group, and an o-tolyl group . These groups suggest that the compound might have interesting chemical and physical properties, and potentially useful biological activity.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The fluorophenyl and o-tolyl groups are aromatic and would contribute to the overall stability of the molecule .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The thio group might be susceptible to oxidation, and the triazolopyridazine ring might undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the fluorine atom could make the compound more lipophilic, which might affect its solubility and its ability to cross cell membranes .Aplicaciones Científicas De Investigación

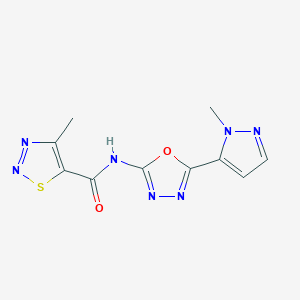

- The compound’s fused-triazole backbone with two C-amino groups as substituents makes it a promising building block for constructing very thermally stable energetic materials .

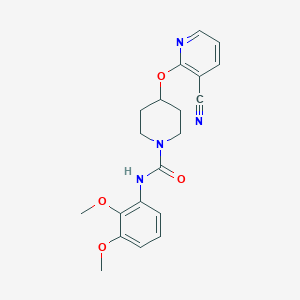

- A derivative of this compound, (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (Compound 1), has been evaluated as a potent DPP-IV inhibitor for treating type 2 diabetes .

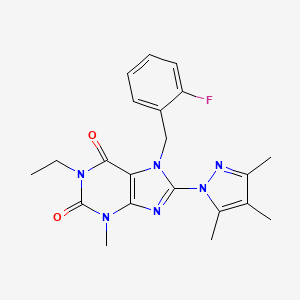

- Approaches toward medicinal chemistry relevant building blocks based on the [1,2,4]triazolo[4,3-a]pyrazine platform have been elaborated, providing quick and multigram access to derivatives starting from commercially available reagents .

- A series of 6-alkoxy-3-aryl-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine derivatives, likely related to our compound, exhibit potent antiproliferative activities against A549, Bewo, and MCF-7 cells .

- The compound “2-((3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethan-1-amine” (CAS 1204298-33-8) is available for bulk manufacturing and sourcing .

Energetic Materials:

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors:

Medicinal Chemistry Building Blocks:

Antitumor Activities:

Chemical Synthesis and Sourcing:

Chemical Properties and Toxicity Information:

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit enzymes such asdipeptidyl peptidase IV (DPP-IV) and lysine-specific demethylase 1 (LSD1) . These enzymes play crucial roles in various biological processes, including glucose metabolism and gene expression regulation, respectively.

Mode of Action

Similar compounds have been shown to interact with their targets throughhydrogen bonding . For instance, the nitrogen atom in the pyridine ring of a similar compound was found to interact with a specific residue (Met332) in LSD1, leading to improved activity .

Biochemical Pathways

Inhibition of dpp-iv can impact theincretin pathway , which plays a key role in regulating insulin secretion . Similarly, inhibition of LSD1 can affect histone methylation patterns , thereby influencing gene expression .

Pharmacokinetics

A similar compound was found to be orally active and showed good bioavailability in preclinical species .

Result of Action

Inhibition of dpp-iv can lead to increased levels of incretins, thereby enhancing insulin secretion and potentially improving glycemic control in type 2 diabetes . Inhibition of LSD1 can lead to changes in gene expression, which could potentially inhibit the proliferation and migration of cancer cells .

Propiedades

IUPAC Name |

2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN5OS/c1-13-4-2-3-5-16(13)22-18(27)12-28-19-11-10-17-23-24-20(26(17)25-19)14-6-8-15(21)9-7-14/h2-11H,12H2,1H3,(H,22,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLEIROHCGDELSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2384837.png)

![2-[(3-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2384838.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-cyclopentylpropanamide](/img/structure/B2384843.png)

![7-{4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2384845.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide](/img/structure/B2384847.png)

![(6-Methoxypyridin-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2384852.png)